molecular formula C7H13N3S B13240801 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No.: B13240801
M. Wt: 171.27 g/mol
InChI Key: CBIIOOOKJHEDPI-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C7H13N3S This compound features an imidazole ring substituted with a methyl group and a 3-aminopropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole typically involves the alkylation of 1-methyl-1H-imidazole with 3-bromopropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The imidazole ring can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 1-Methyl-1H-imidazole
  • Thiazoles

Uniqueness

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a sulfanyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C7H13N3S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6,8H2,1H3

InChI Key

CBIIOOOKJHEDPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCCN

Origin of Product

United States

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